

Diisononyl Phthalate: A Technical Guide to its Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a high molecular weight phthalate ester primarily used as a plasticizer in a wide variety of polyvinyl chloride (PVC) products. Its applications range from wire and cable insulation to flooring and toys.[1][2] As a replacement for other phthalates like di(2-ethylhexyl) phthalate (DEHP), DINP has come under scientific scrutiny to understand its biological effects and potential risks. This technical guide provides an in-depth overview of the research applications of DINP, focusing on its toxicological profile, metabolic pathways, and the experimental methodologies used to assess its effects.

Physicochemical Properties and Metabolism

DINP is a complex mixture of branched-chain C9 isomers.[3] Following oral administration, DINP is rapidly metabolized. The primary metabolite is monoisononyl phthalate (MINP), which is further oxidized to secondary metabolites, including mono-oxoisononyl phthalate (MOINP), mono-carboxyisooctyl phthalate (MCIOP), and mono-hydroxyisononyl phthalate (MHINP).[4] These oxidized metabolites are considered sensitive biomarkers for DINP exposure.[4] The majority of DINP and its metabolites are excreted in the urine and feces and do not accumulate in the body.[5]

Toxicological Profile



Research into the toxicological profile of DINP has explored its effects on various organ systems and its potential for carcinogenicity, reproductive toxicity, and metabolic disruption.

Carcinogenicity

Long-term animal studies have shown increased incidences of mononuclear cell leukemia, as well as kidney and liver neoplasia in rodents exposed to DINP.[5] However, the relevance of these tumors to humans is considered limited.[5] The U.S. Environmental Protection Agency (EPA) has not classified DINP as to its potential carcinogenicity.[6] California's Proposition 65 lists DINP as a chemical known to cause cancer.[1][2]

Reproductive and Developmental Toxicity

In vivo studies in animal models have demonstrated that DINP exposure can have disruptive effects on both male and female reproduction.

- Male Reproductive System: Exposure to DINP has been associated with anti-androgenic effects, including reduced fetal testicular testosterone levels, reproductive malformations, and decreased sperm motility.[4][7] However, some studies have shown no alterations in serum testosterone levels in adult animals.[3]
- Female Reproductive System: In female animals, DINP exposure has been shown to induce negative effects on ovarian function and fertility.[4] It can also disrupt the estrous cycle and alter hormone levels.[8]

Metabolic Disruption

Some evidence suggests that DINP may be associated with metabolic disruption.

Epidemiological studies have found a slight association between DINP exposure and insulin resistance.[9] In vitro studies using 3T3-L1 preadipocytes have shown that DINP can induce adipogenesis and upregulate the expression of genes involved in lipid metabolism, such as PPARy and PPAR α .[10]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on DINP.



Endpoint	Species	Dose/Conce ntration	Effect	NOAEL/LOA EL	Reference
Reproductive Effects	Mouse	275 mg/kg bw/d	No effect on testes weight	NOAEL: 275 mg/kg bw/d	[5]
Mouse	742 mg/kg bw/d	Decreased testes weight	LOAEL: 742 mg/kg bw/d	[5]	
Development al Toxicity	Rat	500 mg/kg bw/d	No effect	NOAEL: 500 mg/kg bw/d	[5]
Rat	1000 mg/kg bw/d	Skeletal and visceral variations (at materno-toxic doses)	LOAEL: 1000 mg/kg bw/d	[5]	
Carcinogenici ty	Rat	152 mg/kg/day (dietary)	Increased relative kidney weights	-	[11]
Mouse	6000 ppm (dietary)	Hepatic effects (liver weight, GJIC, PBOX, DNA synthesis)	-	[12]	

Table 1: Summary of In Vivo Toxicological Data for Diisononyl Phthalate



Cell Line	Assay	Concentration	Effect	Reference
3T3-L1	Adipogenesis	1 μM, 10 μM, 100 μM	Upregulation of Ppary, Pparα, C/EBPα, Fabp4, Fabp5; Downregulation of Fasn, Gata2	[10]
Human Endothelial Cells (EA.hy926)	Cell Viability (MTT assay)	100 μg/mL	11% reduction at 48h; 17% reduction at 72h	[13]
Human Endothelial Cells (EA.hy926)	ROS Production	1, 10, 100 μg/mL	Dose-dependent increase (19-30%)	[13]
MDA-kb2 cells	Androgen Receptor Transactivation	-	No significant agonist or antagonist activity	[14]
H295R cells	Steroidogenesis	10 μΜ, 100 μΜ	Slight, non- significant stimulation of estradiol and testosterone	[14]

Table 2: Summary of In Vitro Toxicological Data for Diisononyl Phthalate

Experimental Protocols

This section outlines the methodologies for key experiments cited in DINP research.

In Vivo Rodent Studies

- 1. Reproductive and Developmental Toxicity Studies (Rat Model)[7]
- · Animals: Time-mated Wistar rats.



- Dosing: Pregnant rats are administered DINP (e.g., 0, 300, 600, 750, 900 mg/kg bw/day) via oral gavage from gestation day 7 to postnatal day 17. A vehicle control (e.g., corn oil) is used.
- Endpoints:
 - Maternal: Body weight, clinical observations.
 - Offspring (Male): Anogenital distance, nipple retention, sperm motility and count, histopathology of fetal testes.
 - Offspring (Female): Sexual development markers, behavioral tests (e.g., Morris Water Maze for spatial learning).
- 2. Carcinogenicity Bioassay (Rat and Mouse Models)[15][16]
- Animals: Fischer 344 rats and B6C3F1 mice.
- Dosing: Animals are fed diets containing various concentrations of DINP for a long-term period (e.g., 2 years).
- Endpoints: Survival, body weight, food consumption, clinical observations, gross necropsy, and histopathological examination of all major tissues and organs to identify neoplastic and non-neoplastic lesions.

In Vitro Assays

- 1. Cell Viability Assay (MTT Assay)[13]
- Cell Line: Human endothelial cell line (e.g., EA.hy926).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - Cells are exposed to various concentrations of DINP for specific time periods (e.g., 48 and 72 hours).



- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
- 2. Gene Expression Analysis (qRT-PCR)[10][13]
- Sample Preparation: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol).
- Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
- Quantitative PCR: The relative expression of target genes (e.g., NFE2L2, TXN, SOD1, Ppary) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used for normalization.
- 3. Analysis of DINP Metabolites in Urine (HPLC-MS/MS)[17][18]
- Sample Preparation: Urine samples are typically subjected to enzymatic deconjugation to release the metabolites. This is followed by solid-phase extraction (SPE) for cleanup and concentration.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for separation and detection.
- Method: The prepared sample is injected into the HPLC system. The metabolites are separated on a C18 column and then ionized using electrospray ionization (ESI). The specific mass-to-charge ratios of the parent and fragment ions of the DINP metabolites are monitored for quantification. Isotope-labeled internal standards are used for accurate quantification.

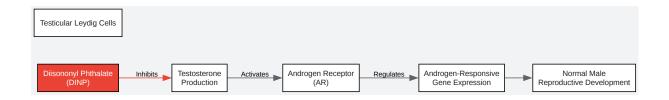
Signaling Pathways and Molecular Mechanisms



DINP has been shown to interact with several key signaling pathways, contributing to its observed toxicological effects.

Anti-Androgenic Effects and Endocrine Disruption

DINP exhibits anti-androgenic properties, primarily by interfering with the androgen signaling pathway. While it does not appear to directly bind to the androgen receptor with high affinity, it can reduce the production of testosterone.[3][19] This disruption of androgen signaling during critical developmental windows can lead to adverse effects on the male reproductive system.



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DINP's Anti-Androgenic Mechanism of Action.

PI3K/Akt Signaling Pathway

Maternal exposure to DINP has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the lungs of rat pups, which may contribute to allergic airway inflammation.[20] The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in cell survival, growth, and proliferation.



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DINP's Influence on the PI3K/Akt Signaling Pathway.

Experimental Workflow for Investigating DINP Effects



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The following diagram illustrates a general experimental workflow for investigating the biological effects of DINP, from initial in vitro screening to in vivo confirmation and mechanistic studies.





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General Experimental Workflow for DINP Research.



Conclusion

Diisononyl phthalate is a widely used plasticizer with a complex toxicological profile. Research has demonstrated its potential to act as an endocrine disruptor with anti-androgenic effects, and it may also play a role in metabolic disruption and allergic inflammation. The provided data and experimental protocols offer a foundation for researchers, scientists, and drug development professionals to further investigate the mechanisms of action of DINP and to assess its potential risks to human health. Continued research is essential to fully understand the long-term consequences of DINP exposure and to inform regulatory decisions.

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